3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride
Overview
Description
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the linear formula C12H12ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is represented by the linear formula C12H12ClNO . The molecular weight of this compound is 221.689 .Physical And Chemical Properties Analysis
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride appears as a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble .Scientific Research Applications
Synthesis of Complex Compounds
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is utilized in the synthesis of various complex organic compounds. For example, it's used in synthesizing pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a compound whose synthesis involves esterification and etherification processes under specific reaction temperatures and times (Wang Xiu-jian, 2009).
Material for Coordination Polymers
It's also a precursor for aromatic carboxylic acids like 3,5-bis(benzyloxy)benzoic acid. These acids are vital in creating lanthanide-based coordination polymers, which are assessed for their spectroscopic and photophysical properties. Such polymers have applications in material science due to their structural uniqueness and potential in light harvesting (S. Sivakumar et al., 2011).
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it's involved in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a critical intermediate in producing Dexlansoprazole, a medication for gastric acid-related diseases. The synthesis process emphasizes green metrics, ensuring minimal waste generation (Rohidas Gilbile et al., 2017).
Catalysis in Chemical Reactions
Moreover, derivatives of this compound, like 4-(N,N-Dimethylamino)pyridine hydrochloride, have shown to catalyze acylation reactions of inert alcohols and phenols effectively. Understanding the reaction mechanism of such catalysis expands the scope of its applications in synthetic organic chemistry (Zhihui Liu et al., 2014).
Safety And Hazards
Exposure to this compound can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is harmful if swallowed, inhaled, or absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
properties
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11;/h1-6,8-9H,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRPIISXAQTCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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